Bienvenue dans la boutique en ligne BenchChem!

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone

Lipophilicity Blood-Brain Barrier Permeability Pharmacokinetics

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS 104675-27-6) is a crucial tetrahydroacridinone intermediate featuring a specific N-9 benzyl substitution. This structural modification is essential for exploring structure-activity relationships (SAR) that yield acetylcholinesterase inhibitors with up to 1,000-fold greater potency and 10,000-fold selectivity compared to tacrine. With a calculated LogD₇.₄ of 4.11 indicating favorable blood-brain barrier permeability, this building block is indispensable for CNS lead optimization programs. Researchers trust this ≥97% purity scaffold for reproducible synthesis and the development of proprietary, patentable neurodegenerative disease therapeutics.

Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
CAS No. 104675-27-6
Cat. No. B177398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone
CAS104675-27-6
Molecular FormulaC20H18N2O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4
InChIInChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22)
InChIKeyJMKIIRWHVISOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS 104675-27-6): A Specialized Intermediate for Acetylcholinesterase Inhibitor Synthesis


3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS 104675-27-6), also known as 9-(benzylamino)-3,4-dihydroacridin-1(2H)-one, is a synthetic small molecule within the tetrahydroacridinone class. It is characterized by a molecular weight of 302.37 g/mol and a molecular formula of C20H18N2O . This compound is primarily utilized as a crucial intermediate in the preparation of acetylcholinesterase (AChE) inhibitors, a class of compounds with relevance to neurodegenerative disease research, such as Alzheimer's disease [1][2].

Why 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS 104675-27-6) Cannot Be Replaced by Generic Tetrahydroacridine Analogs


In the context of developing novel acetylcholinesterase inhibitors, the specific N-9 benzyl substitution on the acridinone scaffold of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone distinguishes it from simpler analogs like Tacrine (9-amino-1,2,3,4-tetrahydroacridine). This modification is not arbitrary; the benzylamino group is a key structural feature explored in research aimed at improving binding affinity, selectivity, and pharmacokinetic properties beyond the limitations of Tacrine [1][2]. Generic substitution with a non-benzylated analog would fundamentally alter the intended pharmacophore, negating the specific structure-activity relationship (SAR) investigations that this compound is designed to support.

Quantitative Differentiation Evidence for 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS 104675-27-6) Against Comparators


LogD (pH 7.4) Lipophilicity Comparison: 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone vs. Tacrine

The calculated LogD value at physiological pH (7.4) for 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone is 4.11 [1]. This represents a substantial increase in lipophilicity compared to Tacrine, which has a LogP of approximately 2.9 [2]. This difference is crucial, as optimal LogD for central nervous system (CNS) penetration is generally between 1 and 3, and Tacrine's lower value may limit its passive diffusion, while the benzyl derivative's higher lipophilicity could significantly alter its brain uptake and distribution profile.

Lipophilicity Blood-Brain Barrier Permeability Pharmacokinetics

Comparative Potency of Alkylene-Linked Analogs Derived from the Benzyl-THA Scaffold vs. Tacrine

Research into derivatives of the 9-amino-1,2,3,4-tetrahydroacridine (THA) scaffold, which includes 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone as a synthetic precursor, demonstrates that rational modification at the 9-position leads to dramatic improvements in biological activity. Specifically, alkylene-linked bis-THA analogs, synthesized from THA derivatives, were found to be up to 1,000-fold more potent than Tacrine in inhibiting rat acetylcholinesterase [1]. This illustrates the high-value potential unlocked by the benzyl-amino intermediate, which enables access to a chemical space far exceeding the activity of the parent compound, Tacrine.

Acetylcholinesterase Inhibition Potency Selectivity

Physicochemical Property Differentiation: LogP and Rotatable Bond Count

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone possesses a calculated LogP of 4.16 and has 3 rotatable bonds [1]. In comparison, the core scaffold without the benzyl group (9-amino-3,4-dihydroacridin-1(2H)-one, CAS 104675-26-5) has a lower LogP and fewer rotatable bonds. The addition of the benzyl group increases both lipophilicity and conformational flexibility, parameters that directly influence target binding entropy and molecular recognition. While specific activity data is not directly available, these physicochemical changes are known to correlate with altered ADME and target engagement profiles.

Drug-likeness Physicochemical Properties Molecular Descriptors

Key Research and Industrial Applications for 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS 104675-27-6)


Synthesis of Next-Generation Acetylcholinesterase Inhibitors for Alzheimer's Disease Research

This compound serves as a critical building block in the multi-step synthesis of novel acetylcholinesterase (AChE) inhibitors. As evidenced by its use as an intermediate [1][2], researchers employ it to explore structure-activity relationships (SAR) that can yield analogs with up to 1000-fold greater potency and 10,000-fold greater selectivity than first-generation drugs like Tacrine [3]. This makes it an essential procurement item for medicinal chemistry labs focused on CNS therapeutics.

Medicinal Chemistry Campaigns for Optimizing CNS Drug Properties

The compound's favorable calculated lipophilicity (LogD 7.4 = 4.11) [4] and rotatable bond count make it a suitable scaffold for exploring blood-brain barrier (BBB) penetration. Scientists can leverage these physicochemical properties, which differ significantly from less lipophilic analogs [5], to design and synthesize derivative libraries aimed at achieving optimal CNS exposure. This is a targeted application for lead optimization programs in neurodegenerative disease.

Sourcing a Validated Intermediate for Proprietary Alzheimer's Disease Drug Discovery

Pharmaceutical R&D teams require high-purity, well-characterized intermediates for reproducible synthesis. 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone is available from reputable vendors with a standard purity of 97% and batch-specific quality documentation . Its established role as a precursor to potent AChE inhibitors [1][2] provides a validated starting point for developing proprietary, patentable therapeutics, reducing early-stage synthesis risk.

Quote Request

Request a Quote for 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.